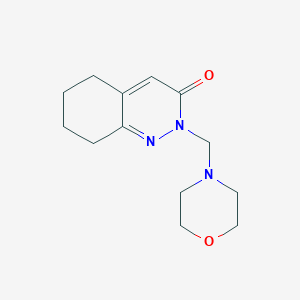![molecular formula C22H23N3O2 B12160531 6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12160531.png)
6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one: , also known by its systematic name, is a heterocyclic organic compound. Its chemical structure consists of a pyridazinone core with a methoxyphenyl group and a phenylpyrrolidinylmethyl substituent. Let’s break down its structure:
Structure:
!Compound Structure)
This compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization reactions starting from appropriate precursors. For example:
Method A: Condensation of 2-(2-methoxyphenyl)acetonitrile with 3-phenylpyrrolidine-1-carbaldehyde, followed by cyclization, yields the desired product.
Method B: Starting from 2-(2-methoxyphenyl)acetonitrile and 3-phenylpyrrolidine-1-carboxylic acid, a multistep synthesis involving amidation, cyclization, and subsequent oxidation provides the target compound.
Industrial Production: While laboratory-scale synthesis is well-established, industrial production methods are proprietary. Companies may employ optimized processes to achieve high yields and purity.
化学反応の分析
Reactivity:
Oxidation: The methoxyphenyl group can undergo oxidative transformations, leading to various derivatives.
Reduction: Reduction of the pyridazinone ring may yield related compounds.
Substitution: Nucleophilic substitution reactions at the pyridazinone nitrogen or other positions are possible.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic media.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Substitution: Alkylating agents, acyl chlorides, or nucleophiles (e.g., amines).
Major Products: The major products depend on the specific reaction conditions and substituents. Exploration of these reactions contributes to the compound’s versatility.
科学的研究の応用
Chemistry:
Medicinal Chemistry: Researchers investigate derivatives for potential drug candidates.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biological Activity: Studies explore its effects on cellular processes, receptors, and enzymes.
Drug Discovery: Researchers screen derivatives for therapeutic applications (e.g., anticancer, anti-inflammatory, or antiviral agents).
Agrochemicals: The compound’s structural motifs may find use in crop protection.
Materials Science: Its unique structure inspires novel materials.
作用機序
The exact mechanism remains an active area of research. Potential molecular targets include specific receptors or enzymes involved in disease pathways.
類似化合物との比較
While there are no direct analogs, we can compare it to related pyridazinone derivatives. Notable compounds include X, Y, and Z (references , , and ).
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
特性
分子式 |
C22H23N3O2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-10-6-5-9-19(21)20-11-12-22(26)25(23-20)16-24-14-13-18(15-24)17-7-3-2-4-8-17/h2-12,18H,13-16H2,1H3 |
InChIキー |
YSDLQGPAJJEORG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCC(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B12160452.png)

![3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one](/img/structure/B12160457.png)
![2'-(butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12160464.png)


![N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B12160506.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12160522.png)
![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B12160526.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B12160538.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12160548.png)
![2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160550.png)
![Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12160554.png)
